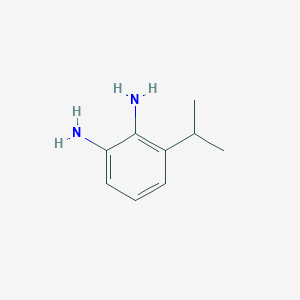

3-(Propan-2-yl)benzene-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(Propan-2-yl)benzene-1,2-diamine” is a chemical compound with the molecular formula C9H14N2 . It is also known as 3-Isopropylbenzene-1,2-diamine . The compound is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

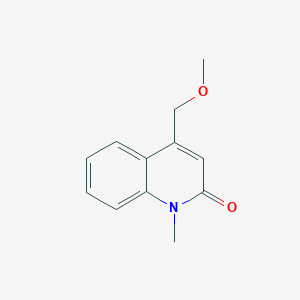

The synthesis of “3-(Propan-2-yl)benzene-1,2-diamine” and similar compounds often involves electrophilic aromatic substitution reactions . A detailed mechanism for these reactions involves the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of “3-(Propan-2-yl)benzene-1,2-diamine” can be analyzed using various methods such as density functional theory (DFT) and HF method with 6-31 G(d,p) as the basis set . The structure of the molecule is often optimized and the structural characteristics are determined .Chemical Reactions Analysis

The chemical reactions involving “3-(Propan-2-yl)benzene-1,2-diamine” can be complex and involve multiple steps. For example, benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . The cation may bond to a nucleophile to give a substitution or addition product, transfer a proton to a base, giving a double bond product, or rearrange to a more stable carbocation, and then react .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Propan-2-yl)benzene-1,2-diamine” include its molecular weight, which is 150.22 g/mol . Other properties such as its color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points can be determined through various experimental methods .Scientific Research Applications

Antimicrobial Activity

The compound has been used in the synthesis of 1,3,5-triazine aminobenzoic acid derivatives, which have been studied for their antimicrobial activity . Some of these derivatives have shown promising activity against Staphylococcus aureus and Escherichia coli .

Anti-Cancer Activity

1,3,5-triazine derivatives, which can be synthesized using this compound, have been investigated for their anti-cancer properties . These compounds exhibit a range of biologically beneficial properties, including anti-cancer activity .

Anti-Viral Activity

The compound can be used in the synthesis of 1,3,5-triazine derivatives, which have been studied for their anti-viral properties . These derivatives have shown potential in combating various viral infections .

Antimalarial Activity

1,3,5-triazine derivatives, synthesized using this compound, have been investigated for their antimalarial properties . These compounds have shown potential in the treatment of malaria .

Synthesis of Metal-Organic Frameworks (MOFs)

The compound has been used in the synthesis of MOFs . MOFs are of interest due to their crystallinity, structural versatility, and controlled porosity . They have a wide range of applications, including gas storage, catalysis, and drug delivery .

CO2 Capture

MOFs synthesized using this compound have shown excellent CO2 adsorption capacity . This makes them potentially useful in applications related to carbon capture and storage .

Mechanism of Action

Target of Action

Similar compounds such as n-aminopyridinium salts have been used as ammonia surrogates for the synthesis of secondary amines .

Mode of Action

It is known that n-aminopyridinium salts, which are structurally similar, engage in n-alkylation and in situ depyridylation to afford secondary aryl-alkyl amines without any overalkylation products . This suggests that 3-(Propan-2-yl)benzene-1,2-diamine may also undergo similar reactions.

Biochemical Pathways

Compounds with similar structures, such as n-arylbenzene-1,2-diamines, are important for synthesizing various benzimidazole derivatives .

properties

IUPAC Name |

3-propan-2-ylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6H,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYDVLHBIPMKNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595951 |

Source

|

| Record name | 3-(Propan-2-yl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isopropylbenzene-1,2-diamine | |

CAS RN |

112121-85-4 |

Source

|

| Record name | 3-(Propan-2-yl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B49777.png)

![[(2R,3S,4R,5R,6S)-3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B49796.png)

![3-Cyclohexene-1,2-diol, 5-[(1R)-1,5-dimethyl-4-hexen-1-yl]-2-methyl-](/img/structure/B49802.png)